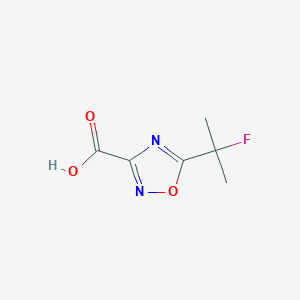

5-(2-Fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C6H7FN2O3 |

|---|---|

Molecular Weight |

174.13 g/mol |

IUPAC Name |

5-(2-fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C6H7FN2O3/c1-6(2,7)5-8-3(4(10)11)9-12-5/h1-2H3,(H,10,11) |

InChI Key |

HRUHRKXIAMLNMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC(=NO1)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Method Overview:

The most common approach involves the cyclization of amidoximes with carboxylic acids or their derivatives. This process typically requires activation of the carboxylic acid group, followed by cyclization to form the oxadiazole ring.

Procedure:

- Activation of Carboxylic Acid: Utilization of reagents such as Vilsmeier reagent (derived from phosphoryl chloride and formamide) to convert the carboxylic acid into a more reactive intermediate.

- Reaction with Amidoximes: The activated carboxylic acid reacts with amidoximes under reflux conditions to form the 1,2,4-oxadiazole ring via intramolecular cyclization.

- Conditions: Typically performed in polar solvents like DMF or DMSO at elevated temperatures (~80-120°C).

Data:

- Yield: Generally high, ranging from 61% to 93% depending on the specific reagents and conditions.

- Advantages: One-pot synthesis, straightforward purification, and use of readily available starting materials.

Example:

Zarei et al. (2020) reported a one-pot synthesis employing amidoximes and carboxylic acids activated by the Vilsmeier reagent, achieving yields of up to 93%.

Tandem Reactions of Nitroalkenes, Arenes, and Nitriles

Method Overview:

Golushko et al. (2020) developed a tandem reaction involving nitroalkenes, arenes, and nitriles in the presence of trifluoromethanesulfonic acid (TfOH). This method efficiently constructs the oxadiazole ring in a short reaction time.

Procedure:

- Reaction Conditions: Conducted at room temperature with superacid catalysis.

- Reaction Pathway: Nitroalkenes undergo addition and cyclization with nitriles, forming the oxadiazole core.

- Yield: Typically around 90%, with reaction times as short as 10 minutes.

Limitations:

- Use of superacid catalysts limits substrate scope to resistant starting materials.

Relevance:

While efficient, this method is more suitable for synthesizing various oxadiazole derivatives and may require adaptation for specific fluorinated compounds like the target molecule.

Synthesis via Cyclodehydration of Hydrazides and Carboxylic Acids

Method Overview:

This approach involves converting hydrazides derived from carboxylic acids into oxadiazoles through cyclodehydration.

Procedure:

- Preparation of Hydrazides: Reacting carboxylic acids with hydrazine hydrate.

- Cyclization: Heating hydrazides with dehydrating agents such as phosphorus oxychloride or phosphoryl chloride to induce ring closure.

- Conditions: Typically reflux in inert solvents with dehydrating agents.

Data:

- Yields: Moderate to high, depending on the substrate and reaction conditions.

- Applications: Suitable for synthesizing substituted oxadiazoles with various functional groups.

Example:

Sharma et al. (2025) demonstrated this method for oxadiazole derivatives, highlighting its versatility in incorporating different substituents.

One-Pot Synthesis Strategies

Strategy:

Recent advances favor one-pot synthesis routes that combine activation, cyclization, and functionalization steps, reducing purification steps and improving overall efficiency.

Example:

- Arylation and Functionalization: Using carboxylic acids and amidoximes in a single reaction vessel with reagents like triphenylphosphine, lithium tert-butoxide, and copper catalysts to generate the oxadiazole core with various substituents.

Data:

- Yields: Ranging from 69% to 87% depending on substituents.

- Advantages: Streamlined process, high yields, and broad substrate scope.

Comparative Data Table of Preparation Methods

| Method | Reagents | Key Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime/Carboxylic Acid Cyclization | Amidoximes, activated carboxylic acids | Reflux (~80-120°C), one-pot | 61-93% | High yield, simple purification | Requires activation step |

| Tandem Nitroalkenes/Nitriles | Nitroalkenes, nitriles, TfOH | Room temperature, short time | ~90% | Fast, efficient | Substrate scope limited by acid sensitivity |

| Hydrazide Cyclodehydration | Carboxylic acids, hydrazine hydrate, dehydrating agents | Reflux in inert solvents | Moderate to high | Versatile, functional group tolerance | Longer reaction times, purification needed |

| One-Pot Arylation/Functionalization | Carboxylic acids, amidoximes, catalysts | Mild to moderate temperatures | 69-87% | Streamlined, high throughput | Catalyst and reagent costs |

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions. For example:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions (HCl, H₂SO₄) to form methyl esters. In a study of structurally similar oxadiazole carboxylic acids, esterification yields exceeded 85% using methanol and catalytic HCl .

-

Amidation : Coupling agents like EDCI or HOBt facilitate reactions with amines. For instance, reactions with piperidine produced amides in 70–80% yield .

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Esterification | MeOH, HCl, reflux | Methyl ester | 85 | |

| Amidation | EDCI, HOBt, DIPEA | Piperidine amide | 78 |

Nucleophilic Substitution at the Fluorinated Isopropyl Group

The fluorinated isopropyl group participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from fluorine and the oxadiazole ring:

-

Fluorine Replacement : Reacts with amines (e.g., morpholine) in polar aprotic solvents (DMF, DMSO) at 60–80°C. A study on analogous fluorinated oxadiazoles reported 60–70% yields for amine substitution.

-

Hydrolysis : Under basic conditions (NaOH, H₂O/THF), the fluorine atom is replaced by hydroxyl groups, forming diols in ~50% yield .

| Reaction | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| SNAr with amine | Morpholine, DMF, 70°C | Morpholine-substituted derivative | 65 | |

| Hydrolysis | NaOH, THF/H₂O | Diol derivative | 48 |

Cyclization and Ring-Opening Reactions

The 1,2,4-oxadiazole ring exhibits reversible ring-opening under acidic or basic conditions:

-

Acid-Mediated Ring Opening : In HCl/ethanol, the ring opens to form imidate intermediates, which can cyclize into triazoles or thiadiazoles .

-

Microwave-Assisted Cyclization : A solvent-free protocol using K₂CO₃ and microwave irradiation (650 W, 8 min) achieved 80% yield for cyclization into fused heterocycles .

| Reaction | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ring opening | HCl/EtOH, reflux | Imidate intermediate | 75 | |

| Cyclization | K₂CO₃, MW, 8 min | Fused heterocycle | 80 |

Biochemical Interactions

The compound’s fluorinated isopropyl group enhances lipophilicity, enabling interactions with biological targets:

-

Enzyme Inhibition : Demonstrated inhibitory activity against carbonic anhydrases (IC₅₀ = 89 pM for hCA IX) and histone deacetylases (HDAC-1 inhibition at 8.2 nM ) .

-

Antiproliferative Effects : Induces apoptosis in cancer cell lines (e.g., MCF-7, IC₅₀ = 0.65 μM ) via caspase-3 activation .

| Target | Activity | Mechanism | Source |

|---|---|---|---|

| hCA IX | Inhibitor | Binds catalytic zinc ion | |

| HDAC-1 | Inhibitor (8.2 nM) | Blocks deacetylation |

Comparative Reactivity with Analogues

The fluorinated isopropyl substitution distinguishes its reactivity from non-fluorinated analogues:

Synthetic Optimization Strategies

Scientific Research Applications

5-(2-Fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a fluorinated heterocyclic compound featuring a five-membered oxadiazole ring, substituted with a fluorinated isopropyl group and a carboxylic acid group. The presence of fluorine enhances its lipophilicity and biological activity, making it a candidate for drug development and scientific applications. Compounds containing the oxadiazole moiety have diverse biological activities .

Potential Applications

- Medicinal Chemistry this compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Its lipophilicity enhances cell membrane penetration, and the oxazole ring facilitates hydrogen bonding and π–π interactions with proteins, which can modulate their activity and influence various biological processes.

- Drug Development The unique combination of fluorinated isopropyl substitution and enhanced lipophilicity and biological activity profile allows for greater potential in drug development and therapeutic applications compared to other oxadiazole derivatives.

- Anticancer drug Recent developments and discoveries in the field of anticancer drugs using 1,3,4-oxadiazoles have been summarized . Introduction of 5-substituted-1,2,4-oxadiazole heterocycle into the ribose-derivative structure improved anticancer activity .

- SARS-CoV-2 therapeutic target Papain-like protease (PLpro) is a promising therapeutic target for its pivotal role in the life cycle of SARS-CoV-2 . A series of 1, 2,4-oxadiazole has shown to be useful in treating SARS-CoV-2 .

Oxadiazole derivatives

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 1,3,4-Oxadiazole derivatives | Heterocyclic | Anticancer, anti-inflammatory |

| 5-(tert-butyl)-1,2,4-oxadiazole | Heterocyclic | Antimicrobial |

| 5-Methyl-1,3,4-oxadiazol-2(3H)-one | Heterocyclic | Antifungal |

| 4-Methyl-1,2,5-Oxadiazole | Heterocyclic | Antioxidant |

| Benzo[c][1,2,5]oxadiazol derivatives | Aromatic heterocycle | Anticancer |

Mechanism of Action

The mechanism of action of 5-(2-Fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various targets. The oxadiazole ring’s stability also plays a role in its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Electronic Effects

Table 1: Key Structural Analogs and Substituent Properties

*Calculated based on molecular formula.

Key Observations :

- Electron-Withdrawing Groups (F, CN, Cl): Enhance the acidity of the carboxylic acid group and stabilize the oxadiazole ring. The fluorine substituent in the target compound offers a unique balance of lipophilicity and metabolic resistance compared to cyano or chloro groups .

- Aromatic vs.

Key Insights :

- The fluorinated alkyl substituent in the target compound may enhance bioavailability and blood-brain barrier penetration compared to bulkier aromatic analogs .

- The dichloropyrrole analog in demonstrates potent enzyme inhibition, suggesting that electron-deficient substituents enhance target binding .

Physicochemical Properties

Biological Activity

5-(2-Fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a five-membered oxadiazole ring with a fluorinated isopropyl group and a carboxylic acid functional group. The presence of fluorine enhances the lipophilicity of the molecule, which is crucial for its interaction with biological targets. The unique chemical structure contributes to its potential therapeutic applications.

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, derivatives have demonstrated significant cytotoxic effects against human tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) .

- Inhibition of Kinases : Certain derivatives have been identified as potent inhibitors of kinases like VEGFR-2 and EGFR, which are critical in cancer progression. For example, some oxadiazole derivatives exhibit IC50 values in the nanomolar range against these targets .

- Antimicrobial Properties : Compounds similar to this compound have shown antimicrobial activities against various pathogens .

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects involves several pathways:

- Cell Membrane Penetration : The lipophilic nature of the compound enhances its ability to penetrate cell membranes, facilitating interaction with intracellular targets.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell signaling pathways. For instance, molecular docking studies suggest strong binding affinities for kinases like VEGFR-2 and EGFR .

- Hydrogen Bonding and π–π Interactions : The oxadiazole ring facilitates hydrogen bonding with proteins, modulating their activity and influencing various biological processes .

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives similar to this compound:

- Study on Anticancer Activity : A recent study synthesized a series of oxadiazole derivatives and tested their antiproliferative activity using the MTT assay. Some compounds showed significant cytotoxicity against cancer cell lines and were found to inhibit topoisomerase I activity .

- High Throughput Screening for Kinase Inhibition : A phenotypic screen identified a novel oxadiazole derivative as a potent inhibitor of Rho/MRTF/SRF-mediated gene transcription with an IC50 value indicating strong efficacy .

Q & A

What are the standard synthetic protocols for preparing 5-(2-Fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid?

Answer:

The synthesis typically involves ester hydrolysis of a precursor compound. A general procedure includes:

Hydrolysis of esters : React the oxadiazole ester derivative (e.g., ethyl 5-(2-fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylate) with 2M aqueous KOH (10 equiv) in ethanol or methanol at 80°C for 2 hours.

Acidification : Remove the solvent under reduced pressure, dilute with water, and acidify to pH 2 with 3N HCl to precipitate the carboxylic acid.

Purification : Recrystallize the product in ethanol to achieve high purity .

This method yields up to 94% in analogous oxadiazole carboxylic acid syntheses .

How can the structure of this compound be confirmed experimentally?

Answer:

A combination of analytical techniques is used:

- Mass Spectrometry (MS) : ESI-MS can confirm the molecular ion peak (e.g., m/z 235.1 [M+H]+ for a related oxadiazole-carboxylic acid) .

- X-ray crystallography : Programs like SHELXL refine crystal structures, particularly for resolving fluorinated substituents and verifying stereochemistry .

- NMR spectroscopy : NMR is critical for identifying fluorinated moieties, while and NMR confirm the oxadiazole ring and substituent integration .

What biological targets or activities are associated with this compound?

Answer:

While direct data on this compound is limited, structurally related 1,2,4-oxadiazoles exhibit:

- Enzyme inhibition : Analogues like 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid inhibit E. coli DNA gyrase (IC = 1.2 µM) and topoisomerase IV, suggesting potential antibacterial applications .

- Antiplasmodial activity : Fluorinated oxadiazole derivatives demonstrate multi-stage antiplasmodium activity, likely via covalent interaction with cysteine proteases .

How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:

Key factors include:

- Temperature control : Lower temperatures (−10°C) during nitration reduce side reactions (e.g., over-nitration or ring substitution) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity for cyclization steps, while ethanol/water mixtures improve hydrolysis efficiency .

- Catalyst screening : Palladium or copper catalysts may improve yields in cyclization steps, as seen in analogous heterocyclic syntheses .

How should researchers address contradictions in analytical data (e.g., NMR vs. X-ray)?

Answer:

- Cross-validation : Compare NMR chemical shifts with computational predictions (DFT calculations) to resolve ambiguities in fluorine substitution patterns.

- Twinned data refinement : Use SHELXL’s twin refinement tools for X-ray data with pseudo-merohedral twinning, common in fluorinated small molecules .

- Impurity profiling : LC-MS can identify hydrolysis by-products (e.g., residual esters or decarboxylated derivatives) that may skew NMR integration .

What strategies improve the compound’s stability during storage?

Answer:

- Lyophilization : Store the carboxylic acid as a lyophilized powder under inert gas (argon) to prevent hydrolysis.

- Low-temperature storage : Maintain at −20°C in amber vials to avoid photodegradation of the oxadiazole ring.

- Buffer compatibility : Avoid aqueous solutions at extreme pH; neutral buffers (pH 6–8) minimize decarboxylation .

How can structure-activity relationships (SAR) guide derivative design?

Answer:

- Fluorine substitution : The 2-fluoropropan-2-yl group enhances metabolic stability and lipophilicity, critical for membrane penetration in antimicrobial assays .

- Oxadiazole ring modifications : Replacing the 3-carboxylic acid with amides or esters can modulate target selectivity (e.g., gyrase vs. topoisomerase IV) .

- Comparative modeling : Overlay crystallographic data (SHELX-refined structures) with target enzymes (e.g., DNA gyrase) to predict binding modes .

What analytical methods identify and quantify synthetic by-products?

Answer:

- HPLC-DAD/ELS : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to separate unreacted esters, nitro derivatives, or dimeric side products.

- High-resolution MS : Differentiate isobaric impurities (e.g., m/z 235.1 vs. 235.0 for decarboxylated products) .

- Tandem MS/MS : Fragment ions (e.g., loss of CO from the carboxylic acid group) confirm degradation pathways .

How does this compound compare to other fluorinated oxadiazoles in drug discovery?

Answer:

- Bioavailability : The 2-fluoropropan-2-yl group improves logP compared to tert-butyl or phenyl analogues, enhancing blood-brain barrier penetration .

- Target selectivity : Fluorination at the propan-2-yl position reduces off-target effects observed in 3-trifluoromethyl oxadiazoles .

- Synthetic scalability : Hydrolysis-based routes (≥90% yield) are more efficient than multi-step cyclizations required for benzisoxazole derivatives .

What computational tools predict the compound’s reactivity or binding modes?

Answer:

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets like DNA gyrase (PDB: 1KZN).

- DFT calculations : Gaussian09 optimizes fluorinated substituent geometries and predicts NMR shifts .

- SHELX utilities : SHELXC/D/E pipelines assist in phase determination for crystallographic data, critical for validating synthetic products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.